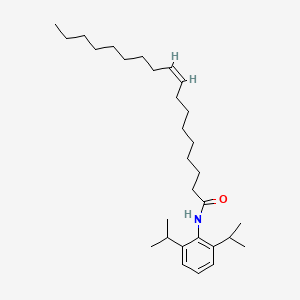

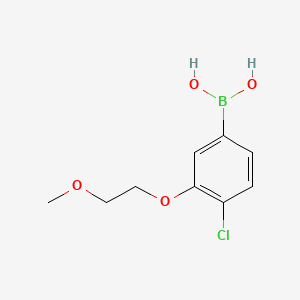

(4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

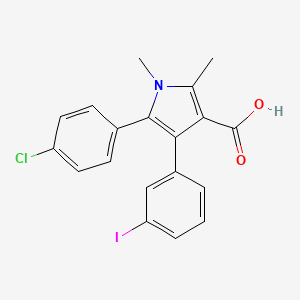

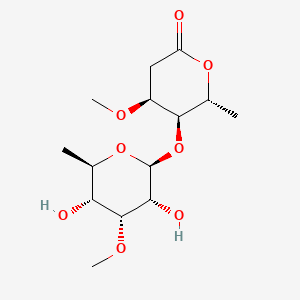

“(4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid” is a chemical compound . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group .

Molecular Structure Analysis

The molecular formula of this compound is CHBClO . The average mass is 186.401 Da and the monoisotopic mass is 186.025497 Da .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The density is approximately 1.3±0.1 g/cm^3 . The boiling point is 341.7±52.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C .科学的研究の応用

Fluorescence Quenching Studies

(4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid and its derivatives have been studied for their fluorescence quenching properties. Research demonstrates that these compounds exhibit a negative deviation from the Stern–Volmer equation when quenched by aniline in alcohols. This deviation is attributed to the existence of different conformers of the solutes in the ground state, influenced by the formation of intermolecular and intramolecular hydrogen bonding in alcohol environments. This suggests potential applications in chemical sensing and analysis (Geethanjali et al., 2015).

Synthesis of Diversified Isoquinolines

In the context of organic synthesis, derivatives of (4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid have been used in ligand-free, microwave-assisted, palladium-catalyzed Suzuki coupling reactions. This method has been reported for the synthesis of diversified 1,3-disubstituted isoquinolines, showcasing the potential of these compounds as intermediates in the synthesis of complex organic molecules (Prabakaran et al., 2012).

Formation of Tetraarylpentaborates

The compound has been involved in the formation of tetraarylpentaborates through reactions with aryloxorhodium complexes. These reactions have led to the formation of cationic rhodium complexes with new tetraarylpentaborates, indicating the compound's utility in creating complex boron-based structures with potential applications in catalysis and material science (Nishihara et al., 2002).

Development of Multifunctional Compounds

Research on derivatives of (4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid has focused on the development of multifunctional compounds by introducing aminophosphonic acid groups into boronic acids. These compounds exhibit interesting structural properties and are linked through hydrogen bonds, indicating potential applications in areas such as medicine, agriculture, and industrial chemistry (Zhang et al., 2017).

Safety And Hazards

特性

IUPAC Name |

[4-chloro-3-(2-methoxyethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO4/c1-14-4-5-15-9-6-7(10(12)13)2-3-8(9)11/h2-3,6,12-13H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKODDSMRUVJSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)OCCOC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681702 |

Source

|

| Record name | [4-Chloro-3-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid | |

CAS RN |

1256355-00-6 |

Source

|

| Record name | [4-Chloro-3-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B597146.png)

![tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B597147.png)